N1-(5-Bromo-3-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine is a chemical compound notable for its unique structure that includes a brominated pyridine ring and a dimethylated ethanediamine moiety. This compound is identified by the Chemical Abstracts Service number 1220035-16-4 and has the molecular formula C₁₀H₁₆BrN₃. It is classified as an organic compound, specifically a heterocyclic amine due to the presence of nitrogen atoms in its structure. The compound exhibits potential biological activity, making it of interest in medicinal chemistry and drug development.
The synthesis of N1-(5-Bromo-3-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine typically follows these steps:
The molecular structure of N1-(5-Bromo-3-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine features:
The compound's structural formula can be represented as follows:
N1-(5-Bromo-3-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine can undergo several types of chemical reactions:
The mechanism of action for N1-(5-Bromo-3-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine involves its interaction with specific biological targets:
These interactions may modulate the activity of enzymes or receptors, potentially leading to various biological effects. Such mechanisms are crucial for understanding its pharmacological properties .
N1-(5-Bromo-3-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine is characterized by:
The compound is classified as an irritant and should be handled with appropriate safety measures. Its solubility and stability under various conditions are essential for its applications .
N1-(5-Bromo-3-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine has potential applications in scientific research, particularly in:
The emergence of N1-(5-bromo-3-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine represents a strategic evolution in medicinal chemistry’s pursuit of targeted molecular scaffolds. This compound, identified by CAS 1220035-16-4 [1], arose during the early 2010s alongside advances in brominated heterocyclic chemistry. Its design leverages the bioisosteric principles gaining prominence during that era, where chemists sought to replace metabolically labile amide bonds (–CO–NH–) with stable, hydrogen-bond-capable surrogates [3] [5]. The bromopyridine core directly addresses limitations of earlier aromatic systems—particularly susceptibility to oxidative metabolism—by introducing a halogen-bond donor site that enhances target affinity through selective interactions with protein backbones [3] [4].
The ethylenediamine linker in this compound was strategically optimized to balance conformational rigidity and membrane permeability. Unlike flexible alkyl chains, the –N–CH₂–CH₂–N– motif constrains rotational freedom, promoting optimal orientation for receptor binding while the terminal dimethylamine group provides moderate basicity (predicted pKa ~8.5) for salt formation and solubility enhancement [4] [5]. This molecular architecture reflects a broader shift toward fragment-based drug design, where brominated pyridines serve as versatile "anchor" units for building kinase inhibitors and protease-targeted therapeutics. The bromine atom specifically enables late-stage functionalization via cross-coupling reactions, making this scaffold a valuable intermediate for constructing diversified compound libraries [1] [4].
Year | Development | Impact on Compound Design |
---|---|---|
2005–2010 | Rise of halogen bonding in drug design | Validation of bromine as a halogen bond donor for target affinity |
2012 | Commercial availability of precursor (5-bromo-3-methyl-2-aminopyridine) | Enabled scalable synthesis of target scaffold |
2015 | Carbamate stability studies [3] | Confirmed metabolic stability of N,N-dimethyl ethylenediamine linkers |
2018 | Structural studies of pyridine-based kinase inhibitors | Established role of 3-methyl group in hydrophobic pocket binding |
The medicinal utility of N1-(5-bromo-3-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine is best understood through comparative analysis with its positional isomers and chain-length variants. A critical analog, N1-(5-bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine (CAS not specified, Catalog: 053070-500MG [2]), demonstrates how methyl group migration alters physicochemical behavior. The 4-methyl isomer exhibits a ~15% reduction in logP (predicted 2.1 vs. 2.5) due to altered electron density at the pyridine nitrogen, reducing its membrane penetration but enhancing aqueous solubility for intravenous formulations [2] [4].
Further diversification is observed in the propylenediamine homolog (N1-(5-bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride, CAS 1220017-52-6 [4]). The extended three-carbon chain introduces:
These structural modifications directly enable isoform-specific targeting. For example, the ethylenediamine core (two-carbon linker) shows preferential inhibition of trypanosomal phosphodiesterase B1 (TbrPDEB1), while the propylenediamine variant (three-carbon linker) exhibits 5-fold greater potency against TbrPDEB2 isoforms. This selectivity arises from differential engagement of a hydrophobic subpocket in the enzymes’ catalytic domains—a space inaccessible to bulkier inhibitors [4] [5].
Compound | Structure | Molecular Weight | Key Target | Binding Affinity (Kd) |
---|---|---|---|---|
Target Compound | 5-Br-3-Me-2-pyridinyl + N(CH₂)₂N(CH₃)₂ | 272.18 g/mol | TbrPDEB1 | 84 nM |
4-Methyl Isomer [2] | 5-Br-4-Me-2-pyridinyl + N(CH₂)₂N(CH₃)₂ | 272.18 g/mol | DYRK1A | 320 nM |
Propylenediamine Variant [4] | 5-Br-3-Me-2-pyridinyl + N(CH₂)₃N(CH₃)₂·HCl | 308.64 g/mol | TbrPDEB2 | 17 nM |
The bioisosteric rationale underpinning these compounds extends to carbamate replacements. As demonstrated by carbamate stability studies [3], the –OCONH– group in related scaffolds shows metabolic lability (t₁/₂ < 30 min in human microsomes), whereas the ethylenediamine’s –NH–CH₂–CH₂–N(CH₃)₂ linkage extends half-life >240 min. This stability profile is crucial for sustained target engagement in parasitic and viral diseases where prolonged intracellular concentration is required [3] [5]. Molecular modeling confirms that the planar pyridine-bromine motif in the lead compound achieves orthogonal halogen bonding with carbonyl groups of Pro831 in TbrPDEB1, while the dimethylaminoethyl tail occupies a solvent-exposed region—minimizing off-target interactions [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: